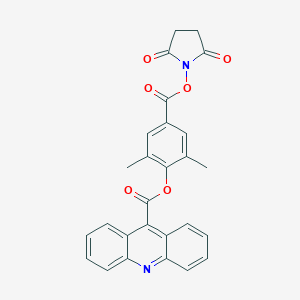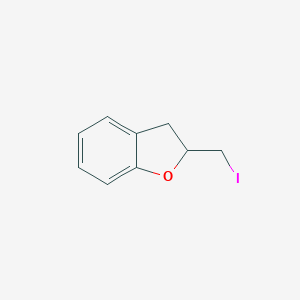
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a carboxylate group attached to the acridine ring
Vorbereitungsmethoden
The synthesis of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester typically involves multiple steps, including the formation of the acridine core and the subsequent attachment of the functional groups. One common synthetic route involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form the acridine core. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine core, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted acridine derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes, particularly those involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester involves its interaction with biological molecules, particularly DNA. The acridine core allows the compound to intercalate between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester include:
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers and has similar reactivity due to the presence of fluorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Known for its antioxidant properties, this compound is structurally similar due to the presence of multiple functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine, highlighting the diversity of compounds with similar functional groups.
Eigenschaften
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c1-15-13-17(26(32)35-29-22(30)11-12-23(29)31)14-16(2)25(15)34-27(33)24-18-7-3-5-9-20(18)28-21-10-6-4-8-19(21)24/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOQACMFYIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)ON5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)




![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)



